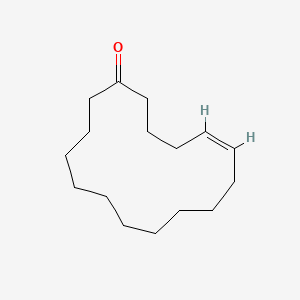
5-Cyclohexadecen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cyclohexadecen-1-one is a macrocyclic synthetic musk with the chemical formula C₁₆H₂₈O. It is an unsaturated analog of cyclohexadecanone and is similar in chemical structure to natural musk scents such as civetone and muscone . This compound is known for its strong musk scent with floral, amber, and civet tones, making it a popular substitute for natural musk in perfumes, cosmetics, and soaps .
Métodos De Preparación
5-Cyclohexadecen-1-one can be synthesized through a four-step sequence starting from cyclododecanone . The synthetic route involves:
Chlorination: Cyclododecanone is reacted with a chlorinating agent to produce alpha-chlorocyclododecanone.
Grignard Reaction: The alpha-chlorocyclododecanone is then reacted with vinyl magnesium chloride to form 1,2-divinylcyclododecan-1-ol.
Oxy-Cope Rearrangement: This intermediate undergoes an oxy-Cope rearrangement to yield 5-cyclohexadecenone.
Industrial production methods typically follow similar synthetic routes but may involve optimization for large-scale production, such as using continuous flow reactors to improve yield and efficiency.
Análisis De Reacciones Químicas
5-Cyclohexadecen-1-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into saturated analogs or alcohols.
Substitution: The compound can undergo substitution reactions, particularly at the double bond or the carbonyl group, using reagents like halogens or organometallic compounds.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine.
Aplicaciones Científicas De Investigación
5-Cyclohexadecen-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of macrocyclic musk synthesis and reaction mechanisms.
Biology: Its musk scent properties make it useful in olfactory research and studies on scent perception.
Medicine: Research into its potential therapeutic applications, such as its use in drug delivery systems due to its lipophilic nature.
Mecanismo De Acción
The mechanism of action of 5-cyclohexadecenone primarily involves its interaction with olfactory receptors. The compound’s musk scent is detected by specific receptors in the olfactory system, triggering a sensory response. The molecular targets include olfactory receptor proteins that bind to the compound, initiating a signal transduction pathway that results in the perception of the musk scent.
Comparación Con Compuestos Similares
5-Cyclohexadecen-1-one is unique due to its strong musk scent and macrocyclic structure. Similar compounds include:
Civetone: A natural musk scent with a similar macrocyclic structure.
Muscone: Another natural musk scent with a comparable chemical structure.
Cyclohexadecanone: The saturated analog of 5-cyclohexadecenone, lacking the double bond.
These compounds share similar olfactory properties but differ in their chemical structures and sources, with 5-cyclohexadecenone being a synthetic analog.
Propiedades
Número CAS |
21944-95-6 |
|---|---|
Fórmula molecular |
C16H28O |
Peso molecular |
236.39 g/mol |
Nombre IUPAC |
(5Z)-cyclohexadec-5-en-1-one |
InChI |
InChI=1S/C16H28O/c17-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-16/h6,8H,1-5,7,9-15H2/b8-6- |
Clave InChI |
ABRIMXGLNHCLIP-VURMDHGXSA-N |
SMILES |
C1CCCCCC(=O)CCCC=CCCCC1 |
SMILES isomérico |
C1CCCCCC(=O)CCC/C=C\CCCC1 |
SMILES canónico |
C1CCCCCC(=O)CCCC=CCCCC1 |
| 37609-25-9 | |
Sinónimos |
5-cyclohexadecen-1-one |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


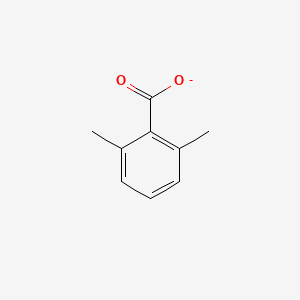
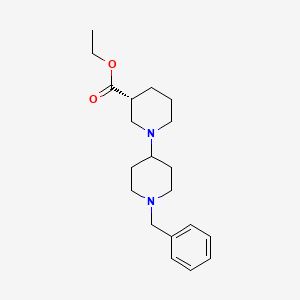
![N-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]-4-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B1233835.png)
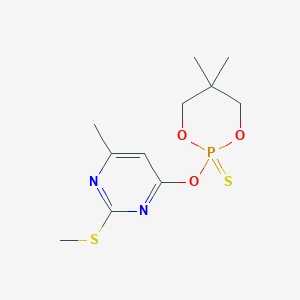



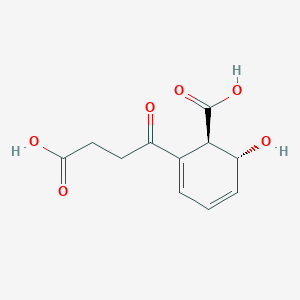
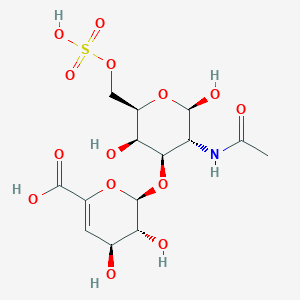
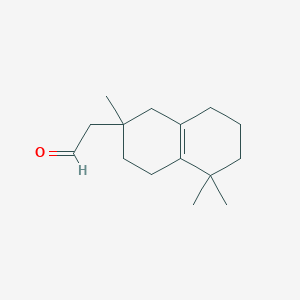

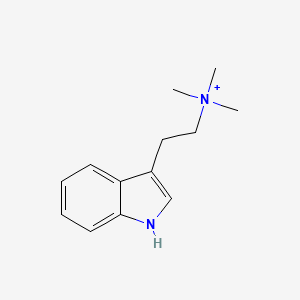
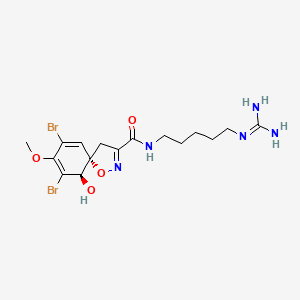
![[(2S,4R,5S)-6-[[(2R,4S,5S)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,4S,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1S,2R,6aR,6aS,6bR,9R,10R,11R,12aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate](/img/structure/B1233855.png)
